Gardenin A

Catalog No.
S586757
CAS No.
21187-73-5
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gardenin A

CAS Number

21187-73-5

Product Name

Gardenin A

IUPAC Name

5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3

InChI Key

MQBFFYQCZCKSBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O

Synonyms

Gardenin A

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O

Antibacterial and Antifungal Properties

Studies suggest Gardenin A possesses antibacterial and antifungal properties. Research published in the Journal of Agricultural and Food Chemistry demonstrated its effectiveness against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. Additionally, studies have shown its potential antifungal activity against Candida albicans, a common fungal pathogen []. These findings suggest Gardenin A could be explored as a natural alternative to conventional antibiotics and antifungals.

Anti-inflammatory and Antioxidant Properties

Gardenin A has also been investigated for its anti-inflammatory and antioxidant properties. Studies in mice models have shown its ability to reduce inflammation and oxidative stress, both of which are implicated in various chronic diseases [, ]. These findings warrant further investigation into the potential therapeutic applications of Gardenin A in inflammatory and oxidative stress-related conditions.

Gardenin A is a polymethoxyflavone derived from the plant Psiadia punctulata, belonging to the family Asteraceae. Its chemical formula is C21H22O9C_{21}H_{22}O_{9} and it is recognized for its complex structure, which includes multiple methoxy groups attached to a flavonoid backbone. This compound has garnered attention due to its potential health benefits and biological activities, particularly in the context of oxidative stress and inflammation.

Gardenin A's neurotrophic effects are believed to be mediated through the activation of several signaling pathways, including the MAPK/ERK, PKC, and PKA pathways [, ]. These pathways play a crucial role in promoting neurite outgrowth and neuronal differentiation. Additionally, Gardenin A may interact with other cellular processes related to neuroprotection and nervous system function, but further research is needed to elucidate the complete mechanism [].

That contribute to its biological activity. Notably, it can undergo oxidation and reduction reactions, which are essential for its role as an antioxidant. The compound activates several signaling pathways, including:

  • Nuclear factor erythroid 2-related factor 2 (NRF2) pathway: This activation leads to increased expression of antioxidant enzymes.
  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway: Inhibition of this pathway reduces pro-inflammatory cytokine production, thereby mitigating inflammation .

The biological activities of Gardenin A are diverse and significant:

  • Antioxidant Properties: Gardenin A enhances the cellular antioxidant defense system by activating the NRF2 pathway, which helps in combating oxidative stress .
  • Anti-inflammatory Effects: By inhibiting the NFκB pathway, Gardenin A reduces inflammation, making it a potential therapeutic agent for inflammatory diseases .
  • Vasodilation: Research indicates that Gardenin A may promote vasodilation through the activation of endothelial nitric oxide signaling, contributing to cardiovascular health .

The synthesis of Gardenin A can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Gardenin A from the leaves or flowers of Psiadia punctulata using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions that involve the functionalization of flavonoid precursors. This typically requires reagents that facilitate methoxylation and oxidation reactions.

Gardenin A has several promising applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, Gardenin A is being explored as a potential treatment for chronic diseases such as arthritis and cardiovascular disorders.
  • Nutraceuticals: It may be incorporated into dietary supplements aimed at enhancing health through natural antioxidants.
  • Cosmetics: The compound's antioxidant properties make it a candidate for skincare products designed to combat oxidative damage.

Research into the interactions of Gardenin A with other compounds is ongoing:

  • Synergistic Effects: Studies suggest that combining Gardenin A with other flavonoids may enhance its biological activity, particularly in terms of antioxidant capacity.
  • Drug Interactions: Preliminary investigations indicate that Gardenin A may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, although more research is needed to fully understand these interactions .

Several compounds share structural similarities with Gardenin A, primarily within the flavonoid class. Key comparisons include:

Compound NameStructure TypeBiological ActivityUnique Features
LuteolinFlavoneAntioxidant, anti-inflammatoryStronger anti-inflammatory effects
ApigeninFlavoneAntioxidant, anti-cancerPromotes apoptosis in cancer cells
QuercetinFlavonolAntioxidant, antihistamineBroad spectrum of health benefits
HesperidinFlavonoid glycosideCardiovascular protectionEnhances blood circulation

Gardenin A's uniqueness lies in its specific methoxylation pattern and potent activation of both NRF2 and inhibition of NFκB pathways, distinguishing it from other flavonoids that may not exhibit such dual functionality.

XLogP3

3.2

UNII

24J0W87Z43

Other CAS

21187-73-5

Wikipedia

Gardenin a

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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